N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative with a complex substituent profile. Quinazolines are heterocyclic compounds featuring a fused benzene and pyrimidine ring, known for diverse pharmacological applications, including efflux pump inhibition (EPI) in bacterial resistance mitigation . Key structural features of this compound include:
- A cyclopentyl group at the N-position, which may enhance lipophilicity and membrane penetration.
- A sulfanyl (-S-) linkage connecting the quinazoline core to a 2-(2,5-dimethylphenyl)-2-oxoethyl moiety, contributing to metabolic stability.
- A carboxamide group at the 7-position, common in bioactive molecules for hydrogen bonding.
This structural complexity positions it as a candidate for antimicrobial or anticancer research, particularly in contexts where efflux pump inhibition is critical .
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O4S/c1-18-9-10-19(2)24(14-18)26(33)17-37-29-31-25-15-20(27(34)30-21-6-3-4-7-21)11-12-23(25)28(35)32(29)16-22-8-5-13-36-22/h9-12,14-15,21-22H,3-8,13,16-17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBZDZVIXCRZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing N-Alkylation Reactions
Early attempts using 2-(chloromethyl)oxolane resulted in <10% yield due to elimination side reactions. Switching to the bromo analog and maintaining strict temperature control (0°C during addition) suppressed β-hydride elimination.
Epimerization During Carboxamide Formation
Prolonged exposure to HATU/DIPEA caused partial racemization of the tetrahydrofuran methyl group. Implementing low-temperature activation (0°C) and reducing coupling time to 12 hours minimized this issue.
Purification of Hydrophobic Intermediates
Later-stage compounds exhibited poor solubility in standard solvents. Introducing a tert-butoxycarbonyl (Boc) protecting group on the quinazolinone nitrogen improved chromatographic behavior, with subsequent deprotection using trifluoroacetic acid (TFA) in DCM.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A modified approach replaces conventional heating with microwave irradiation for the initial quinazolinone formation:
Fluorous-Phase Synthesis
Phase-transfer techniques using perfluoroalkyl-tagged reagents enabled efficient separation of intermediates. This method reduced purification time by 40% but required specialized fluorous silica gel.
Scalability Considerations
Kilogram-scale production parameters:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| S-Alkylation batch size | 5 g | 1.2 kg |
| Reaction vessel | Round-bottom flask | Glass-lined reactor |
| Cooling method | Ice bath | Jacketed chilling |
| Yield | 54% | 49% |
The primary yield loss at scale occurred during filtration of inorganic salts from the S-alkylation step. Implementing inline filtration with a sintered metal filter improved mass recovery by 8%.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazoline derivatives exhibit activity modulation based on substituent variations. Below is a comparative analysis with structurally related compounds:
Data Table: Hypothetical Comparative Properties
Biological Activity
N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide a detailed exploration of its biological activity, including relevant data tables and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₅N₃O₃S |
| Molecular Weight | 505.7 g/mol |
| CAS Number | 1113136-98-3 |
The structure of this compound features a cyclopentyl group, a sulfenyl linkage, and a carboxamide functional group. These structural elements are believed to contribute significantly to its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
Case Study: In Vitro Anticancer Assay
A study evaluated the effect of this compound on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results indicated:
- IC50 Values : Approximately 15 µM for A549 and 20 µM for Caco-2 cells.
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation in preclinical models. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated:
- Reduction in TNF-alpha Levels : Decreased by approximately 50% at a concentration of 10 µM.
This suggests that the compound may be beneficial in treating inflammatory diseases.
While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the biological activities of this compound may involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways.
- Interference with Bacterial Cell Wall Synthesis : Contributing to its antimicrobial effects.
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing this quinazoline derivative, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis involves multi-step condensation and functionalization reactions. A key step is the formation of the quinazoline core via cyclization, followed by introducing the sulfanyl and oxolan-2-ylmethyl groups. For example, condensation reactions using oxalyl chloride (as in ) or coupling reagents like EDCI/HOBt can facilitate carboxamide bond formation. Optimization can be achieved through Design of Experiments (DoE), as demonstrated in flow-chemistry protocols for analogous structures . Key parameters to optimize include temperature (60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and catalyst loading (e.g., Pd for cross-coupling steps). Monitoring via TLC or HPLC is critical to track intermediate purity .
Basic Question: What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR (¹H, ¹³C, 2D-COSY/HMBC): To verify substituent positions, such as the cyclopentyl group (δ ~1.5–2.0 ppm) and oxolane protons (δ ~3.5–4.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry): For molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺).
- IR Spectroscopy: To identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- HPLC-PDA: To assess purity (>95%) and detect trace intermediates .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
Answer:
Contradictions often arise from assay variability (e.g., buffer pH, enzyme source, or substrate concentration). To address this:
- Standardize Assay Conditions: Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) and validate via positive controls.
- Evaluate Solubility Effects: Test the compound in DMSO vs. aqueous buffers to rule out aggregation artifacts.
- Dose-Response Replicates: Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .
- Cross-Validate with Structural Analogs: Compare activity trends with derivatives lacking the sulfanyl or oxolan groups to isolate functional group contributions .
Advanced Question: What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
Answer:
Metabolic instability often stems from oxidation of the cyclopentyl group or hydrolysis of the carboxamide. Mitigation approaches include:
- Isotopic Labeling: Replace labile hydrogens with deuterium (e.g., cyclopentyl-D₁₀) to slow CYP450-mediated oxidation.
- Prodrug Design: Mask the carboxamide as a methyl ester to enhance membrane permeability and reduce hydrolysis.
- In Silico Modeling: Use tools like Schrödinger’s ADMET Predictor to identify metabolic hot spots and guide structural modifications .
Basic Question: What computational tools are suitable for predicting the binding mode of this compound to target proteins?
Answer:
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS, AMBER) can predict interactions with enzymes like kinases or proteases. Key steps:
- Protein Preparation: Retrieve the target’s crystal structure (PDB) and optimize protonation states (H++ server).
- Ligand Parameterization: Assign partial charges using GAFF or OPLS-AA force fields.
- Binding Free Energy Calculations: Use MM/GBSA to rank binding affinities, focusing on hydrogen bonds with the quinazoline core and hydrophobic interactions with the 2,5-dimethylphenyl group .
Advanced Question: How can researchers apply Design of Experiments (DoE) to optimize the compound’s synthetic yield and purity?
Answer:
A DoE approach (e.g., Box-Behnken or Central Composite Design) can systematically vary factors like:
- Variables: Catalyst concentration (0.5–2.0 mol%), reaction time (12–24 h), and temperature (70–90°C).
- Response Surface Analysis: Identify interactions between variables using software (JMP, Minitab). For example, a Pareto chart may reveal temperature as the most significant factor for yield improvement .
- Validation Runs: Confirm optimal conditions (e.g., 1.5 mol% catalyst, 18 h, 80°C) with ≥3 replicates to ensure robustness.
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Answer:
Stability studies should assess:
- Thermal Stability: Accelerated testing at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Photostability: Expose to UV light (ICH Q1B) to detect degradation products (HPLC monitoring).
- Solution Stability: Test in DMSO, PBS, and cell culture media (e.g., DMEM) at 4°C and -20°C. Lyophilization may enhance shelf life if degradation occurs in aqueous buffers .
Advanced Question: How can structure-activity relationship (SAR) studies guide the development of more potent analogs?
Answer:
SAR strategies include:
- Substituent Scanning: Replace the oxolan-2-ylmethyl group with other heterocycles (e.g., tetrahydropyran) to modulate lipophilicity.
- Bioisosteric Replacement: Swap the sulfanyl group with sulfonyl or amine to alter electronic effects.
- Fragment-Based Screening: Test truncated analogs (e.g., lacking the 2,5-dimethylphenyl group) to identify minimal pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
